

Technical Guide: Certificate of Analysis for Prasugrel Metabolite-d4

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Compound of Interest

Compound Name: *Prasugrel metabolite-d4*

Cat. No.: *B15599235*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical certification for **Prasugrel metabolite-d4**. This deuterated internal standard is crucial for the accurate quantification of the active metabolite of Prasugrel in biological matrices during pharmacokinetic and drug metabolism studies.[\[1\]](#)[\[2\]](#)

Quantitative Data Summary

The following tables summarize the typical quantitative data found on a Certificate of Analysis for **Prasugrel metabolite-d4**. These values are representative and may vary between different manufacturing lots and suppliers.

Table 1: Identity and Purity

Parameter	Specification
Chemical Name	5-[2-(cyclopropyl-2,2,3,3-d4)-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate
CAS Number	1217222-86-0[3][4]
Molecular Formula	C ₁₈ H ₁₆ D ₄ FNO ₃ S[3]
Molecular Weight	353.44 g/mol [3]
Chemical Purity (by HPLC)	≥98%
Deuterated Isotopic Purity	≥99% atom % D
Storage	2-8°C for long-term storage[3]

Table 2: Analytical Data

Analysis	Result
Mass Spectrometry	Conforms to structure
¹ H-NMR Spectroscopy	Conforms to structure
HPLC	Conforms to reference standard

Experimental Protocols

Detailed methodologies for the key experiments performed to certify **Prasugrel metabolite-d4** are outlined below. These protocols are based on established analytical techniques for Prasugrel and its metabolites.[5][6][7]

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Purpose: To determine the chemical purity of **Prasugrel metabolite-d4** by separating it from any potential impurities.

Methodology:

- Chromatographic System: A standard HPLC system equipped with a UV detector.
- Column: Sunfire C18, 5µm (250x4.6mm) or equivalent.[5]
- Mobile Phase A: 0.1% v/v orthophosphoric acid in water.[5]
- Mobile Phase B: 0.1% v/v orthophosphoric acid in acetonitrile.[5]
- Gradient: A gradient elution is typically used to ensure the separation of all related substances.
- Flow Rate: 1.0 mL/min.[5]
- Column Temperature: 45°C.[5]
- Detection Wavelength: 220 nm.[5]
- Sample Preparation: A known concentration of **Prasugrel metabolite-d4** is dissolved in a suitable solvent, typically the mobile phase.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identity and Isotopic Purity

Purpose: To confirm the molecular weight and structure of **Prasugrel metabolite-d4** and to determine its isotopic enrichment.

Methodology:

- LC System: A high-performance liquid chromatography system.
- Mass Spectrometer: A triple quadrupole mass spectrometer.[6][7]
- Ionization Source: Positive electrospray ionization (ESI+).[6][7]
- Sample Introduction: The eluent from the HPLC is introduced directly into the mass spectrometer.

- Data Acquisition: Full scan mode to confirm the molecular weight and selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for quantitative analysis and confirmation of isotopic purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Purpose: To confirm the chemical structure of **Prasugrel metabolite-d4** and the position of the deuterium labels.

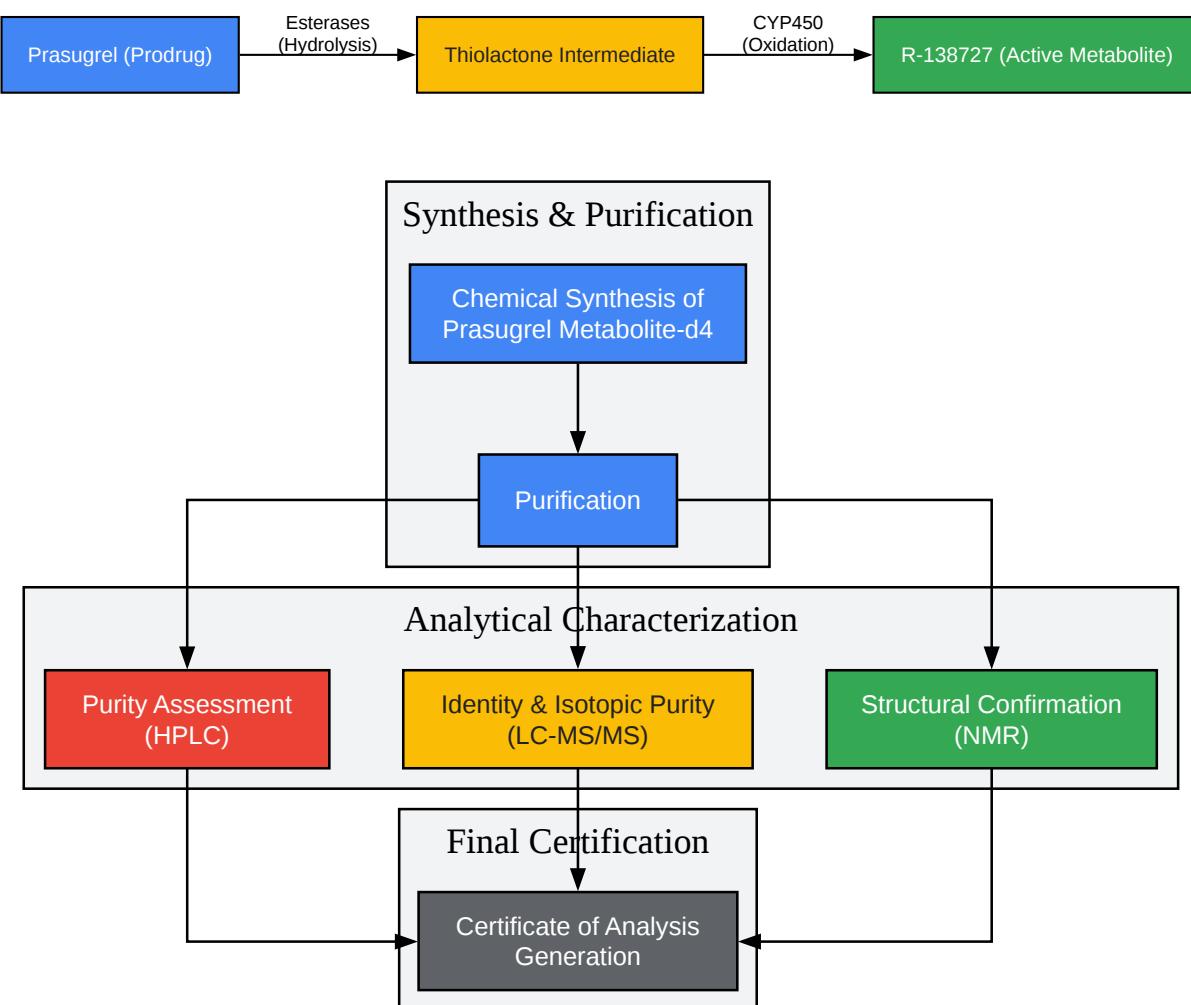
Methodology:

- Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Solvent: Deuterated solvent such as DMSO-d₆.^[8]
- Experiments: ¹H NMR to observe the absence of signals at the deuterated positions and to confirm the rest of the protonated structure. ¹³C NMR can also be used for structural elucidation.^[8]

Visualizations

Metabolic Pathway of Prasugrel

Prasugrel is a prodrug that undergoes a two-step activation process to form its active metabolite, R-138727.^[9] The deuterated metabolite serves as an internal standard for the quantification of this active form.



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